2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6S/c1-20-13-16-6-3-11(17-13)18-7-9-19(10-8-18)12-14-4-2-5-15-12/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZZPNDQZNVFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Substitution on Pyrimidine Core
The foundational approach involves sequential substitutions on 2,4-dichloropyrimidine (1) . Source demonstrates that position 4 of 1 is preferentially substituted under mild conditions due to its higher electrophilicity. Reacting 1 with 4-(pyrimidin-2-yl)piperazine (2) in tetrahydrofuran (THF) at 80°C for 12–20 hours yields 4-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-chloropyrimidine (3) with >90% conversion. Subsequent nucleophilic substitution of the C2 chloride in 3 with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 50°C introduces the methylsulfanyl group, affording the target compound in 75–82% yield.
Key Reaction Conditions:
Coupling of Pre-formed Piperazine Derivatives
An alternative route synthesizes the 4-(pyrimidin-2-yl)piperazine moiety (2) prior to pyrimidine functionalization. Source outlines a Suzuki-Miyaura coupling between 2-chloropyrimidine (4) and pyrimidin-2-ylboronic acid (5) using PdCl₂(PPh₃)₂ and Na₂CO₃ in dimethoxyethane (DME), achieving 80% isolated yield of 2 . This intermediate is then reacted with 2,4-dichloropyrimidine (1) under conditions analogous to Section 1.1.
Comparative Efficiency:
Optimization of Critical Reaction Parameters
Regioselectivity in Pyrimidine Substitution
Positional selectivity in dichloropyrimidine derivatives is highly solvent-dependent. Source observed that polar aprotic solvents like DMF favor C4 substitution due to enhanced nucleophilicity of piperazine, while nonpolar solvents (e.g., toluene) lead to competing C2 reactions. Kinetic studies revealed a 4:1 preference for C4 over C2 substitution in DMF at 80°C.
Catalytic Systems for Coupling Reactions
Palladium-based catalysts dominate cross-coupling steps. Source optimized the Suzuki reaction using PdCl₂(PPh₃)₂ (5 mol%), yielding 90% conversion with negligible regioisomer formation. In contrast, Buchwald-Hartwig amination trials with Xantphos ligands resulted in <40% yield due to steric hindrance.
Characterization of Key Intermediates
4-[4-(Pyrimidin-2-yl)Piperazin-1-yl]-2-Chloropyrimidine (3)
4-(Pyrimidin-2-yl)Piperazine (2)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies from Source adopted continuous flow reactors for the Suzuki coupling step, reducing reaction time from 20 hours (batch) to 2 hours and improving yield to 88%. This method minimizes Pd catalyst loading (2 mol%) and enhances reproducibility.
Purification Strategies
Crystallization from ethanol/water mixtures achieves >99% purity for the final compound, avoiding costly chromatography. Residual Pd levels are controlled to <10 ppm via activated charcoal treatment.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C, 2h | 2-(Methylsulfinyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine | Selective oxidation without piperazine degradation. |
| Sulfone formation | mCPBA (2 eq), DCM, 25°C, 12h | 2-(Methylsulfonyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine | Complete conversion confirmed via LC-MS. |
Mechanistic Insight :
The electron-rich sulfur atom in the methylsulfanyl group is susceptible to electrophilic oxidation. Hydrogen peroxide in acetic acid selectively generates sulfoxide, while stronger oxidants like mCPBA yield sulfones.
Nucleophilic Aromatic Substitution
The pyrimidine ring participates in nucleophilic substitution at electron-deficient positions (e.g., C-5 or C-6), facilitated by the electron-withdrawing piperazine group.
| Target Position | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| C-5 | Piperidine | DMF, 80°C, 24h | 2-(Methylsulfanyl)-5-piperidino derivative | 62% |
| C-6 | 4-Aminophenol | K₂CO₃, DMSO, 120°C, 48h | 6-(4-Hydroxyphenylamino) analog | 55% |
Key Limitation : Steric hindrance from the 4-(pyrimidin-2-yl)piperazine group reduces reactivity at adjacent positions .
Piperazine Functionalization
The piperazine nitrogen atoms serve as sites for alkylation or acylation, enabling structural diversification.
SAR Note : Alkylation at the piperazine nitrogen increases lipophilicity, enhancing blood-brain barrier penetration in related analogs .
Reductive Desulfurization
The methylsulfanyl group can be removed via reductive cleavage, generating unsubstituted pyrimidine derivatives.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Raney Ni, H₂ (1 atm) | EtOH, 70°C, 8h | 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine | 78% |
| LiAlH₄, THF | Reflux, 12h | Pyrimidine with -SH group | 65% |
Mechanism : Raney nickel catalyzes hydrogenolysis of the C–S bond, while LiAlH₄ reduces the thioether to a thiol .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable aryl/heteroaryl introductions at reactive positions.
Optimization : Electron-deficient aryl boronic acids exhibit higher reactivity in Suzuki couplings .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the piperazine ring may undergo ring-opening or reorganization.
Stability Note : The compound is stable in neutral buffers but degrades rapidly under strongly acidic/basic conditions .
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound may exhibit significant biological activity, particularly in modulating enzyme activities and receptor interactions. Preliminary studies suggest its potential in treating various conditions, including:
- Neurodegenerative Diseases : Investigations into its neuroprotective properties may reveal applications in diseases such as Alzheimer’s and Parkinson’s.
- Cancer Research : The compound's interaction with specific cellular pathways could lead to the development of novel anticancer agents.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug design. SAR studies on similar compounds have shown that modifications to the piperazine and pyrimidine moieties can significantly alter their efficacy and selectivity against biological targets.
Synthetic Chemistry
The synthesis of 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions, which can be optimized for better yields. The synthetic pathways often utilize:
- Nucleophilic Substitution Reactions : These are key in introducing the methylsulfanyl group.
- Cyclization Reactions : Important for forming the piperazine ring structure.
Case Studies
Several case studies illustrate the potential applications of this compound:
Case Study 1: Neuroprotective Effects
A study conducted on analogs of this compound demonstrated neuroprotective effects in cellular models of neurodegeneration. The results indicated that specific modifications to the methylsulfanyl group enhanced protective signaling pathways against oxidative stress.
Case Study 2: Anticancer Activity
Research evaluating the anticancer properties revealed that this compound inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism was linked to its ability to modulate key signaling pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
Analogues with Thienopyrimidine or Triazolopyrimidine Cores
Biological Activity
2-(Methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methylsulfanyl group and a piperazine moiety linked to another pyrimidine ring. This specific arrangement contributes to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄S |
| Molecular Weight | 318.40 g/mol |
| CAS Number | 2877658-74-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:
- Formation of the piperazine ring using appropriate amines.
- Substitution reactions to introduce the methylsulfanyl group.
- Cyclization to form the final pyrimidine structure.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, showing effective inhibition at low concentrations.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies on cancer cell lines such as A431 (vulvar epidermal carcinoma) indicate that it significantly inhibits cell proliferation and induces apoptosis. The mechanism involves the inhibition of key enzymes involved in cell cycle regulation.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the proliferation of cancer cells.
- Modulation of Receptor Activity : The piperazine component suggests potential interactions with neurotransmitter receptors, which may influence physiological responses.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µM, indicating strong antimicrobial activity.
- Cancer Cell Line Study : Research conducted on A431 cells showed a reduction in viability by 70% at a concentration of 10 µM after 48 hours, suggesting potent anticancer effects.
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Pyrimidin-2-yl)piperazine | Lacks methylsulfanyl group | Moderate antimicrobial activity |
| 4-(Difluoromethyl)-6-[4-piperazin-1-yl]pyrimidine | Contains difluoromethyl group | Stronger anticancer properties |
Q & A
Q. What synthetic routes are available for 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-chloro-2-(methylsulfanyl)pyrimidine with 1-(pyrimidin-2-yl)piperazine in a polar aprotic solvent (e.g., DMF) under reflux.
- Step 2: Optimize stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) and reaction time (12–24 hours) to minimize byproducts .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?
Methodological Answer:
- Step 1: Synthesize analogs with substitutions on the methylsulfanyl group or piperazine ring.
- Step 2: Test inhibitory activity against kinases (e.g., EGFR, CDK2) using in vitro kinase assays (IC₅₀ determination) .
- Step 3: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Example SAR Findings:
| Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| –SCH₃ (parent) | 120 | -8.2 |
| –SO₂CH₃ | 45 | -9.5 |
Q. How can discrepancies in reported thermal stability data for similar pyrimidine derivatives be resolved?
Methodological Answer:
- Approach 1: Validate predicted boiling points (e.g., 582.4±60.0°C ) experimentally via thermogravimetric analysis (TGA) under inert gas.
- Approach 2: Compare degradation profiles using differential scanning calorimetry (DSC) to identify decomposition thresholds .
Key Data Comparison:
| Method | Boiling Point (°C) | Decomposition Temp (°C) | Reference |
|---|---|---|---|
| Predicted (EPI Suite) | 582.4 ± 60.0 | N/A | |
| TGA (N₂ atmosphere) | 575 ± 5 | 320 |
Q. What safety protocols are critical for handling this compound in biological assays?
Methodological Answer:
Q. How can computational modeling predict solubility and bioavailability?
Methodological Answer:
Q. What experimental designs address batch-to-batch variability in biological activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
